molecular formula C18H16N4O4 B11163962 methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate

methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate

Cat. No.: B11163962
M. Wt: 352.3 g/mol
InChI Key: PLGXZEJWLQLBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate is a complex organic compound that features a benzotriazine ring

Preparation Methods

The synthesis of methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the benzotriazine ring followed by the introduction of the propanoyl and benzoate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .

Chemical Reactions Analysis

Methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzotriazine ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

Methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The benzotriazine ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate can be compared with other similar compounds, such as:

    3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: Known for its use in peptide synthesis.

    (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl acetate: Used in various organic synthesis applications.

    Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate: Explored for its potential biological activities .

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C18H16N4O4

Molecular Weight

352.3 g/mol

IUPAC Name

methyl 2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate

InChI

InChI=1S/C18H16N4O4/c1-26-18(25)13-7-3-4-8-14(13)19-16(23)10-11-22-17(24)12-6-2-5-9-15(12)20-21-22/h2-9H,10-11H2,1H3,(H,19,23)

InChI Key

PLGXZEJWLQLBDJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.